molecular formula C21H27NO9S B1254505 Bendacalol mesylate CAS No. 81737-62-4

Bendacalol mesylate

Cat. No.: B1254505
CAS No.: 81737-62-4
M. Wt: 469.5 g/mol
InChI Key: TWESTNYMJIMXRF-AIMMJYJASA-N
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Description

Bendacalol mesylate is a chemical compound known for its combined alpha-adrenoceptor antagonist and beta-adrenoceptor antagonist properties. It also exhibits calcium channel blocker activity, making it useful in the treatment of hypertension and arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of mesylates typically involves the conversion of an alcohol into a mesylate using methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through nucleophilic attack by the alcohol on the sulfur atom of methanesulfonyl chloride, followed by deprotonation to form the mesylate ester.

Industrial Production Methods

Industrial production of bendacalol mesylate would likely follow similar synthetic routes, with optimization for large-scale production. This could involve continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Bendacalol mesylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium bromide would yield the corresponding bromide derivative.

Scientific Research Applications

Bendacalol mesylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring a good leaving group.

    Biology: Its properties as an adrenoceptor antagonist make it useful in studying adrenergic signaling pathways.

    Medicine: This compound is used therapeutically as an antihypertensive and antiarrhythmic agent.

    Industry: It can be used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

Bendacalol mesylate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-adrenoceptor antagonist used for similar indications.

    Atenolol: A selective beta-1 adrenoceptor antagonist with fewer side effects on the respiratory system.

    Verapamil: A calcium channel blocker used primarily for its antiarrhythmic properties.

Uniqueness

Bendacalol mesylate’s uniqueness lies in its combined alpha and beta-adrenoceptor antagonism along with calcium channel blocking activity. This multi-faceted mechanism of action makes it particularly effective in treating conditions like hypertension and arrhythmias, where multiple pathways are involved .

Properties

CAS No.

81737-62-4

Molecular Formula

C21H27NO9S

Molecular Weight

469.5 g/mol

IUPAC Name

(1R)-1-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-[[(2S)-2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-hydroxyethyl]amino]ethanol;methanesulfonic acid

InChI

InChI=1S/C20H23NO6.CH4O3S/c22-13(19-11-24-15-5-1-3-7-17(15)26-19)9-21-10-14(23)20-12-25-16-6-2-4-8-18(16)27-20;1-5(2,3)4/h1-8,13-14,19-23H,9-12H2;1H3,(H,2,3,4)/t13-,14+,19+,20-;

InChI Key

TWESTNYMJIMXRF-AIMMJYJASA-N

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H](OC2=CC=CC=C2O1)[C@H](CNC[C@H]([C@@H]3COC4=CC=CC=C4O3)O)O

SMILES

CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)C(CNCC(C3COC4=CC=CC=C4O3)O)O

Canonical SMILES

CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)C(CNCC(C3COC4=CC=CC=C4O3)O)O

Synonyms

1-(2,3-dihydro-1,4(25)-benzodioxin-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-aza-1,5-pentanediol methanesulfonate
CGS 10078B
CGS-10078-B
CGS-10078B

Origin of Product

United States

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